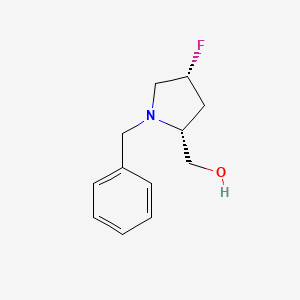

((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

説明

((2R,4R)-1-Benzyl-4-fluoropyrrolidin-2-yl)methanol is a fluorinated pyrrolidine derivative featuring a benzyl group at the 1-position, a fluorine atom at the 4-position, and a hydroxymethyl group at the 2-position of the pyrrolidine ring. Its stereochemistry (2R,4R) distinguishes it from other stereoisomers, such as the (2S,4R) variant . Pyrrolidine derivatives are critical in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties.

特性

分子式 |

C12H16FNO |

|---|---|

分子量 |

209.26 g/mol |

IUPAC名 |

[(2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1 |

InChIキー |

OTOSXFWOPVAVJX-VXGBXAGGSA-N |

異性体SMILES |

C1[C@H](CN([C@H]1CO)CC2=CC=CC=C2)F |

正規SMILES |

C1C(CN(C1CO)CC2=CC=CC=C2)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

Hydroxymethylation: The hydroxymethyl group is introduced through a reduction reaction, often using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

化学反応の分析

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using hydrogenation catalysts.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of de-benzylated products.

Substitution: Formation of substituted pyrrolidine derivatives.

科学的研究の応用

Chemistry

In chemistry, ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new therapeutic agents, particularly in the field of central nervous system disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its fluorinated structure may impart desirable properties such as increased stability and lipophilicity.

作用機序

The mechanism of action of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom may enhance binding affinity to certain receptors or enzymes, while the benzyl group may contribute to hydrophobic interactions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three related pyrrolidine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Detailed Analysis

Stereoisomer: ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-yl)methanol

This compound shares identical substituents with the target molecule but differs in stereochemistry at the 2-position (S vs. R). Such stereochemical variations can significantly alter binding affinity to biological targets or metabolic stability.

((2R,4S)-4-Aminopyrrolidin-2-yl)methanol 2HCl

This derivative replaces the fluorine and benzyl groups with an amino group at the 4-position and lacks the benzyl substituent. Its availability suggests broader industrial or research use compared to fluorinated analogs .

(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol

This compound substitutes the 4-fluorine with a 4-bromobenzyl group and positions the hydroxyl group at C3 instead of C2. The altered hydroxyl position may affect hydrogen-bonding interactions in biological systems .

Research Implications and Gaps

- Stereochemical Impact : The discontinuation of the (2S,4R) isomer underscores the importance of stereochemistry in drug development, warranting further studies on the (2R,4R) variant’s stability and activity.

- Functional Group Trade-offs: Fluorine’s electronegativity versus amino/bromo groups’ hydrophilicity/lipophilicity highlights the need for structure-activity relationship (SAR) studies.

生物活性

((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol, with the CAS number 2891581-31-8, is a compound that has garnered interest for its potential biological activities, particularly in cancer research. The molecular formula of this compound is C12H16FNO, and it has a molecular weight of 209.26 g/mol. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula : C12H16FNO

- Molecular Weight : 209.26 g/mol

- Purity : Typically reported at 95% in commercial preparations .

The biological activity of this compound is primarily investigated through its interaction with various cellular pathways. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings:

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including hormone receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells. The growth inhibitory activity was assessed using the MTT assay, revealing significant dose-dependent responses .

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation effectively. For instance, compounds structurally related to this compound showed GI50 values (the concentration required to inhibit cell growth by 50%) as low as 6.57 µM against the MDA-MB-468 cell line .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

| Study | Cell Line | GI50 Value (µM) | Comments |

|---|---|---|---|

| Study 1 | MCF-7 | >20 | Lower activity compared to references |

| Study 2 | MDA-MB-468 | 6.57 | Most potent among tested compounds |

| Study 3 | Various | <10 | Several analogs showed enhanced potency |

Example Research

In a study evaluating a series of pyrrolidine derivatives, this compound was included among compounds tested for their anti-cancer properties. The results indicated that modifications in the benzyl group significantly affected cytotoxicity profiles across different cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。